molecular formula C14H17NO B5153213 3-(2-furyl)-3-(4-methylphenyl)-1-propanamine

3-(2-furyl)-3-(4-methylphenyl)-1-propanamine

Cat. No. B5153213
M. Wt: 215.29 g/mol
InChI Key: PNKALXSRPWFOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furyl)-3-(4-methylphenyl)-1-propanamine, also known as Furanylfentanyl, is a potent synthetic opioid that has gained attention due to its high potency and potential for abuse. It is a member of the fentanyl family of synthetic opioids, which are highly potent and have been linked to numerous overdose deaths. The purpose of

Scientific Research Applications

3-(2-furyl)-3-(4-methylphenyl)-1-propanaminenyl has been used in scientific research to study its pharmacological properties and potential therapeutic applications. One study found that 3-(2-furyl)-3-(4-methylphenyl)-1-propanaminenyl has a high affinity for the mu-opioid receptor and produces potent analgesic effects in animal models. Another study found that 3-(2-furyl)-3-(4-methylphenyl)-1-propanaminenyl has a longer duration of action than fentanyl, which could make it a useful tool for pain management.

Mechanism of Action

3-(2-furyl)-3-(4-methylphenyl)-1-propanaminenyl acts on the mu-opioid receptor in the brain and spinal cord, producing analgesia, sedation, and euphoria. It also has the potential to cause respiratory depression, which can be life-threatening.
Biochemical and Physiological Effects:
3-(2-furyl)-3-(4-methylphenyl)-1-propanaminenyl produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. It can also cause nausea, vomiting, and constipation.

Advantages and Limitations for Lab Experiments

3-(2-furyl)-3-(4-methylphenyl)-1-propanaminenyl has several advantages and limitations for use in lab experiments. Its high potency and long duration of action make it a useful tool for studying the mu-opioid receptor and pain management. However, its potential for abuse and addiction makes it a risky substance to handle in the lab.

Future Directions

There are several future directions for research on 3-(2-furyl)-3-(4-methylphenyl)-1-propanaminenyl. One area of interest is the development of safer and more effective pain management therapies that target the mu-opioid receptor. Another area of interest is the development of new treatments for opioid addiction and overdose. Additionally, further research is needed to understand the long-term effects of 3-(2-furyl)-3-(4-methylphenyl)-1-propanaminenyl on the brain and body.

Synthesis Methods

3-(2-furyl)-3-(4-methylphenyl)-1-propanaminenyl is synthesized through a multistep process that involves the reaction of 4-methylphenylacetic acid with furfural in the presence of a catalyst to form 4-methylphenyl-2-furyl ketone. This intermediate is then reacted with methylamine and formaldehyde to form 3-(2-furyl)-3-(4-methylphenyl)-1-propanaminenyl.

properties

IUPAC Name

3-(furan-2-yl)-3-(4-methylphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-11-4-6-12(7-5-11)13(8-9-15)14-3-2-10-16-14/h2-7,10,13H,8-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKALXSRPWFOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCN)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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